molecular formula C17H12Cl2N2O4 B8488141 5-(2,4-Dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline CAS No. 82333-38-8

5-(2,4-Dichlorophenoxy)-6-methoxy-4-methyl-8-nitroquinoline

Cat. No. B8488141
M. Wt: 379.2 g/mol
InChI Key: JPYJXIJJZBNAAZ-UHFFFAOYSA-N
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Patent
US04431807

Procedure details

The title compound was prepared from 5-chloro-6-methoxy-4-methyl-8-nitroquinoline from Example 1 (15 g, 0.06 mol), 2,4-dichlorophenol (38 g, 0.23 mol), potassium hydroxide (13.2 g, 0.24 mol) and 2-ethoxyethanol (150 mL) as described in Example 1. The yield was 14.5 g (64%), mp 165.5°-168°.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([N+:14]([O-:16])=[O:15])=[C:8]2[C:3]=1[C:4]([CH3:17])=[CH:5][CH:6]=[N:7]2.[Cl:18][C:19]1[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:20]=1[OH:26].[OH-].[K+]>C(OCCO)C>[Cl:18][C:19]1[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:20]=1[O:26][C:2]1[C:11]([O:12][CH3:13])=[CH:10][C:9]([N+:14]([O-:16])=[O:15])=[C:8]2[C:3]=1[C:4]([CH3:17])=[CH:5][CH:6]=[N:7]2 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C2C(=CC=NC2=C(C=C1OC)[N+](=O)[O-])C
Name
Quantity
38 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
13.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OC2=C3C(=CC=NC3=C(C=C2OC)[N+](=O)[O-])C)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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